molecular formula C21H16O5 B2607726 4-(Benzoyloxy)benzyl 2-hydroxybenzoate CAS No. 865654-83-7

4-(Benzoyloxy)benzyl 2-hydroxybenzoate

Cat. No.: B2607726
CAS No.: 865654-83-7
M. Wt: 348.354
InChI Key: VFPJCZFELDYZDW-UHFFFAOYSA-N
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Description

“4-(Benzoyloxy)benzyl 2-hydroxybenzoate” is a chemical compound with the molecular formula C14H12O4 . It is a solid substance . It is also known as “4-(Benzyloxy)-2-hydroxybenzoic acid” and has a CAS Number of 5448-45-3 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the microwave-assisted synthesis of benzyl 4-hydroxybenzoate involves a reaction between 4-hydroxybenzoic acid and K2CO3 in the presence of a phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC1=C(C(O)=O)C=CC(OCC2=CC=CC=C2)=C1 . The InChI key for this compound is JHMFYEFDCDOWFB-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 228.24 . The melting point of similar compounds like benzyl 4-hydroxybenzoate is reported to be between 109-112 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Condensed Heterocyclic Compounds : The direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air has been shown to afford isocoumarin derivatives and 4-ethenylcarbazoles, some exhibiting solid-state fluorescence. This methodology provides a pathway for the synthesis of various condensed heterocyclic compounds from 4-hydroxybenzoic acid derivatives (Shimizu et al., 2009).

Biological Activities

Anti-inflammatory Activities : Newer analogues of substituted dibenzoyl phenol, derived from benzoylation of hydroxybenzophenones, have demonstrated potent anti-inflammatory activities. Among these, specific compounds showed more potent activity than standard drugs, highlighting the potential therapeutic applications of these derivatives (Khanum et al., 2004).

Histone Deacetylase Inhibition : A series of 5-aroylindolyl-substituted hydroxamic acids have been developed, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has been found to decrease both the level of phosphorylation and aggregation of tau proteins, showing potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Analytical Methodologies

Mass Spectrometry for 4-Hydroxybenzoates : A derivatization-enhanced detection strategy in mass spectrometry has been applied for the analysis of 4-hydroxybenzoates and their metabolites. This method has proved feasible for identifying metabolites transformed by human keratinocytes and for high-throughput screening of these compounds in commercial products (Lee et al., 2017).

Hirshfeld Surface Analysis : The study of methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, utilized Hirshfeld surface analysis to determine intermolecular interactions and crystal packing, highlighting the utility of this analytical technique in understanding the structural properties of such compounds (Sharfalddin et al., 2020).

Properties

IUPAC Name

(4-benzoyloxyphenyl)methyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c22-19-9-5-4-8-18(19)21(24)25-14-15-10-12-17(13-11-15)26-20(23)16-6-2-1-3-7-16/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPJCZFELDYZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)COC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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